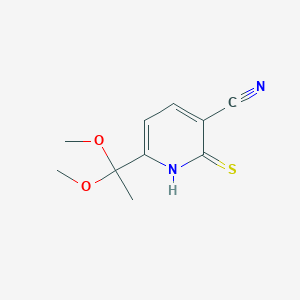

6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

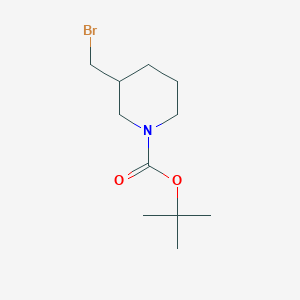

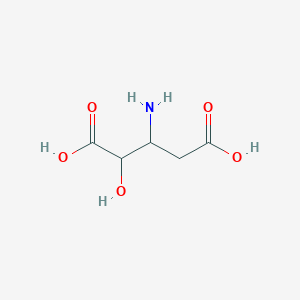

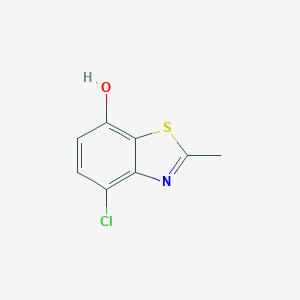

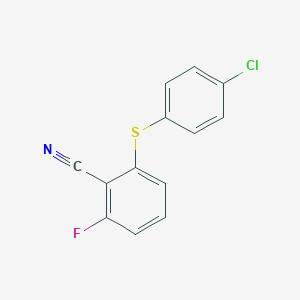

“6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile” is a chemical compound with a molecular weight of 224.28 . It is a yellow solid at room temperature . The IUPAC name for this compound is 6-(1,1-dimethoxyethyl)-2-sulfanylnicotinonitrile .

Molecular Structure Analysis

The molecular structure of “6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile” is represented by the InChI code: 1S/C10H12N2O2S/c1-10(13-2,14-3)8-5-4-7(6-11)9(15)12-8/h4-5H,1-3H3,(H,12,15) .Physical And Chemical Properties Analysis

“6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile” is a yellow solid at room temperature .Applications De Recherche Scientifique

Synthetic Utility in Organic Chemistry

A study by Abd El-Fatah et al. (2017) explored the synthetic utility of 2-mercaptonicotinonitriles as building blocks for novel bis- and poly(pyridines) and poly(pyrimidines) through alkylation with corresponding bis- and poly(halo) compounds. Spectroscopic and theoretical studies confirmed the S-alkylation, showcasing the potential of these compounds in synthesizing complex organic structures (Abd El-Fatah et al., 2017).

Application in Multicomponent Reactions

The work of Kreye et al. (2007) highlights the application of isonitrile compounds in Ugi, Passerini, and Ugi-Smiles reactions, demonstrating how these compounds can act as neutral, nucleophilic COOH equivalents in the synthesis of highly activated indolyl amides and various carboxylic acid derivatives. This illustrates the versatility of such compounds in multicomponent reactions (Kreye et al., 2007).

Role in Generating Structurally Diverse Libraries

Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, as a starting material in various alkylation and ring closure reactions. This approach generated a structurally diverse library of compounds, underlining the potential of related compounds in facilitating the synthesis of a wide array of chemical entities (Roman, 2013).

Complexation Studies for Metal Ions

Williams et al. (2009) discussed the complexation of mercury(I) and mercury(II) by 18-crown-6, detailing the synthesis of mercuric nitrite complex. Such studies provide insights into the interactions between specific chemical compounds and metal ions, which have implications in various fields including materials science and catalysis (Williams et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

6-(1,1-dimethoxyethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-10(13-2,14-3)8-5-4-7(6-11)9(15)12-8/h4-5H,1-3H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPUNPMKCZCECI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C(=S)N1)C#N)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372582 |

Source

|

| Record name | 6-(1,1-Dimethoxyethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile | |

CAS RN |

175277-41-5 |

Source

|

| Record name | 6-(1,1-Dimethoxyethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)